5-Bromo-3,4-dichlorophenol

Vue d'ensemble

Description

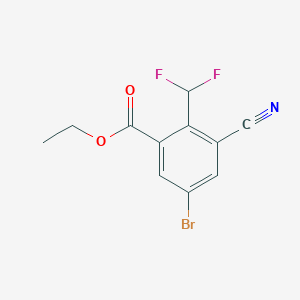

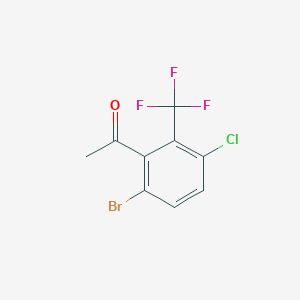

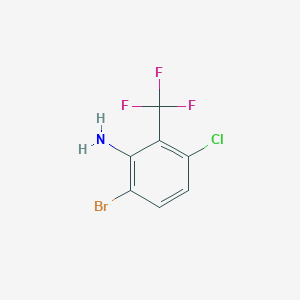

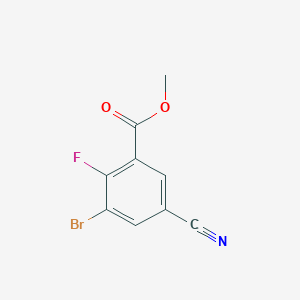

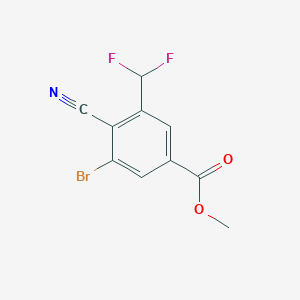

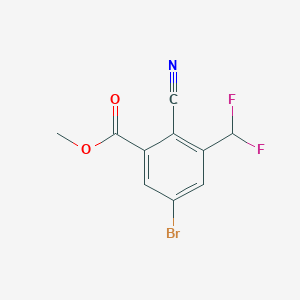

5-Bromo-3,4-dichlorophenol is a type of phenol that contains bromine and chlorine atoms. It is a derivative of phenol and is similar to other compounds like 5-Bromo-2,4-dichlorophenol and 3-Bromo-2,5-dichlorophenol .

Molecular Structure Analysis

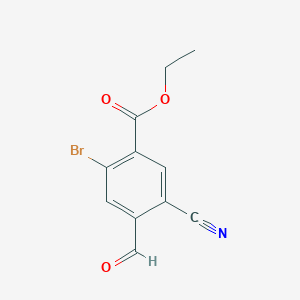

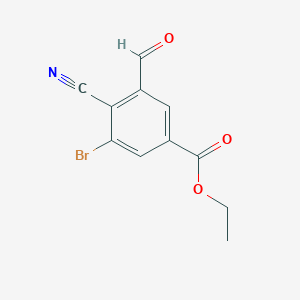

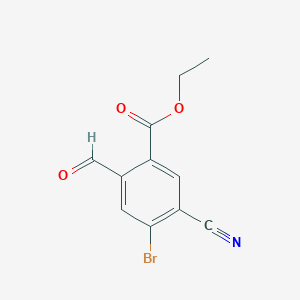

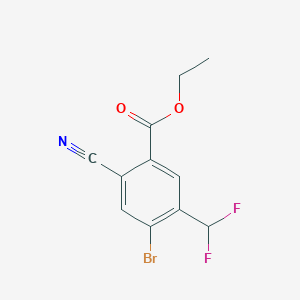

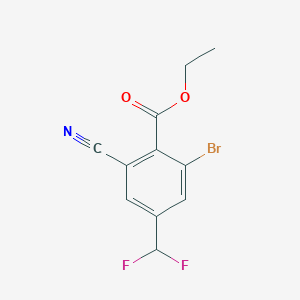

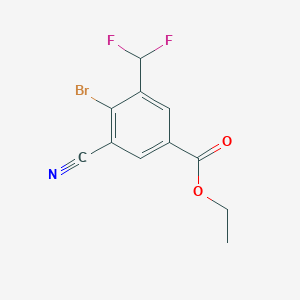

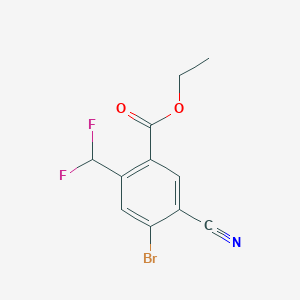

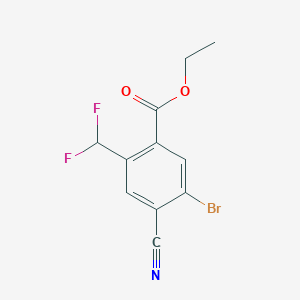

The molecular structure of 5-Bromo-3,4-dichlorophenol consists of a phenol molecule with bromine and chlorine atoms attached. The exact positions of these atoms on the phenol molecule define the specific compound .Physical And Chemical Properties Analysis

5-Bromo-3,4-dichlorophenol is a solid at room temperature . It has a molecular weight of 241.9 .Applications De Recherche Scientifique

Enzyme-Catalyzed Reactions

- Laccases from fungi like Rhizoctonia praticola catalyze cross-coupling reactions involving halogenated phenols like 5-Bromo-3,4-dichlorophenol, leading to the formation of complex molecules like diphenols, which are of interest in biochemistry and organic synthesis (Bollag, Liu, & Minard, 1979).

Photocatalysis and Environmental Applications

- Halogenated phenols including 5-Bromo-3,4-dichlorophenol can undergo oxidation in water treatment processes through Fe(III)/O2 homogeneous photocatalysis under UV light, demonstrating potential in treating wastewater and groundwater contamination by these compounds (Andreozzi, Di Somma, Marotta, Pinto, Pollio, & Spasiano, 2011).

Synthesis of Bromo-Substituted Compounds

- The compound is used in the synthesis of various bromo-substituted organic compounds, which are important synthons in organic chemistry for creating a variety of useful substances (Shirinian et al., 2012).

Electrochemical Applications

- Studies have been conducted on the electrochemical reduction of halogenated compounds, including 5-Bromo-3,4-dichlorophenol, at carbon cathodes, which is relevant in the field of electrochemistry and material science (Mubarak & Peters, 1996).

Antimicrobial and Antifungal Research

- Compounds including 5-Bromo-3,4-dichlorophenol have been investigated for their antimicrobial and antifungal activities, especially against yeasts and molds, showing potential in medical and pharmaceutical research (Buchta et al., 2004).

Anaerobic Biodegradation in Wastewater Treatment

- The anaerobic biodegradation of chlorophenols, including 5-Bromo-3,4-dichlorophenol, has been studied in sludge, providing insights into wastewater treatment and environmental biotechnology (Boyd & Shelton, 1984).

Synthesis of Conductive Polymers

- Halogenated phenols like 5-Bromo-3,4-dichlorophenol are used in the synthesis of conducting polymers, an area of research significant in materials science and electronics (Meng et al., 2003).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that halogenated phenols can participate in various chemical reactions due to the presence of the phenolic oh group and halogen atoms . They can undergo nucleophilic substitution reactions, which could potentially influence their interaction with biological targets .

Biochemical Pathways

One study suggests that 5-bromo-3,4-dihydroxybenzaldehyde, a similar compound, can activate the wnt/β-catenin and autophagy pathways, and inhibit the tgf-β pathways in dermal papilla cells .

Pharmacokinetics

Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

5-bromo-3,4-dihydroxybenzaldehyde, a similar compound, has been shown to promote hair growth through activation of wnt/β-catenin and autophagy pathways, and inhibition of tgf-β pathways in dermal papilla cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-4,5-dichlorophenol. Factors such as pH, temperature, and presence of other chemicals can affect its stability and reactivity . Furthermore, the compound’s bioavailability and toxicity can be influenced by factors such as the individual’s health status, age, and genetic makeup.

Propriétés

IUPAC Name |

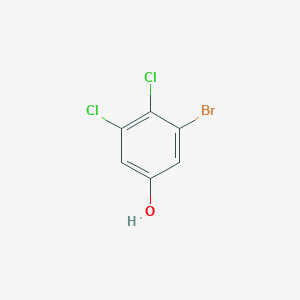

3-bromo-4,5-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSISBFBCAPIIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4,5-dichlorophenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.